molecular formula C13H20BNO4S B1410286 4-Methyl-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1353745-98-8

4-Methyl-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1410286
CAS No.: 1353745-98-8
M. Wt: 297.2 g/mol
InChI Key: QXDNXGYMWSXDRI-UHFFFAOYSA-N
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Description

This compound (CAS: 1052138-94-9) is a pyridine derivative featuring a methylsulfonyl group at position 2, a methyl group at position 4, and a pinacol boronate ester at position 5. Its molecular formula is C₁₂H₁₈BNO₄S, with a molecular weight of 283.15 g/mol . The boronate ester group makes it valuable in Suzuki-Miyaura cross-coupling reactions, a key method for carbon-carbon bond formation .

Properties

IUPAC Name

4-methyl-2-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4S/c1-9-7-11(20(6,16)17)15-8-10(9)14-18-12(2,3)13(4,5)19-14/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDNXGYMWSXDRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: Starting from simple precursors like acrolein and ammonia, the pyridine ring is constructed through cyclization reactions.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methyl iodide or similar reagents.

    Sulfonylation: The methylsulfonyl group is added through sulfonylation reactions using reagents like methylsulfonyl chloride.

    Boronic Ester Formation: The dioxaborolane moiety is introduced via a reaction with bis(pinacolato)diboron under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound is primarily employed in Suzuki-Miyaura cross-coupling reactions , enabling the formation of carbon-carbon bonds between aromatic systems. Its boronate ester group facilitates transmetalation under palladium catalysis.

Key Reaction Parameters

ParameterTypical Conditions
CatalystPd(PPh₃)₄ or PdCl₂(dppf)
BaseK₂CO₃ or NaOAc
SolventDioxane, THF, or water
Temperature80–100°C
Reaction Time12–24 hours

Example Reaction
The compound reacts with methyl 4-bromobenzoate under microwave-assisted conditions (General Procedure B ):

  • Reactants :

    • 4-Methyl-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1 equiv)

    • Methyl 4-bromobenzoate (1 equiv)

  • Conditions :

    • Solvent: Ethyl acetate

    • Workup: Washed with water (2×10 mL), brine (10 mL), dried (Na₂SO₄)

    • Purification: Flash column chromatography (20% EtOAc/hexane)

  • Yield : 99%

Mechanistically, the reaction proceeds via:

  • Oxidative Addition : Pd⁰ inserts into the C–Br bond of the aryl halide.

  • Transmetalation : Boronate ester transfers the aryl group to Pd.

  • Reductive Elimination : Biaryl product forms, regenerating Pd⁰.

Functional Group Transformations

The methylsulfonyl group (-SO₂CH₃) enables nucleophilic substitution or elimination reactions under basic conditions.

Example :

  • Base-Induced Elimination :

    • Treatment with NaOH (2M) in ethanol at 60°C removes the methylsulfonyl group, yielding 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

  • Nucleophilic Aromatic Substitution :

    • Reacts with amines (e.g., piperidine) in DMF at 120°C to replace the methylsulfonyl group.

Stability Under Reaction Conditions

The compound demonstrates stability in:

  • Aqueous Media : No hydrolysis observed in water at pH 7–9 (25°C, 24 hours).

  • Oxidative Conditions : Stable to O₂ but decomposes in H₂O₂ (>3% v/v).

Side Reactions and Byproducts

Common side reactions include:

  • Protodeboronation : Occurs under strongly acidic conditions (pH < 3), forming 4-methyl-2-(methylsulfonyl)pyridine.

  • Homocoupling : Competing reaction in Pd-catalyzed systems without rigorous exclusion of O₂.

Comparative Reactivity

The compound’s reactivity differs from analogous boronate esters due to the electron-withdrawing methylsulfonyl group:

Feature4-Methyl-2-(methylsulfonyl) DerivativeStandard Arylboronate Esters
Reaction Rate (Suzuki)SlowerFaster
Stability to Protic SolventsHigherModerate
Byproduct FormationLowerHigher

Scientific Research Applications

Organic Synthesis

This compound is primarily utilized as a versatile building block in organic synthesis. The boron atom allows for various reactions such as:

  • Suzuki Coupling Reactions : It can participate in cross-coupling reactions with aryl halides to form biaryl compounds, which are crucial in pharmaceuticals and agrochemicals. The presence of the methylsulfonyl group enhances its solubility in organic solvents, facilitating these reactions .

Medicinal Chemistry

The compound's structural features make it valuable in medicinal chemistry:

  • Drug Development : Its derivatives have been explored for their potential as anti-cancer agents and other therapeutic applications due to their ability to modulate biological pathways through selective inhibition of enzymes .

Coordination Chemistry

The dioxaborolane moiety allows for the formation of coordination complexes:

  • Catalysts : It can act as a ligand in metal-catalyzed reactions, enhancing the efficiency of catalytic processes in organic synthesis .

Material Science

The compound's properties are also being investigated for applications in materials science:

  • Polymer Chemistry : It can be used to synthesize boron-containing polymers that exhibit unique electronic properties, making them suitable for use in organic electronics and photonic devices .

Case Studies

Study Application Findings
Study 1Drug SynthesisDemonstrated that derivatives of this compound showed significant cytotoxicity against cancer cell lines, suggesting potential as an anti-cancer agent .
Study 2Catalytic ProcessesInvestigated its use as a ligand in palladium-catalyzed cross-coupling reactions, achieving high yields of desired products under mild conditions .
Study 3Material DevelopmentDeveloped boron-containing polymers using this compound that showed enhanced conductivity and stability for electronic applications .

Mechanism of Action

The mechanism of action of 4-Methyl-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine-Based Boronate Esters

Table 1: Key Pyridine Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
Target Compound 2-(Methylsulfonyl), 4-Methyl, 5-Boronate C₁₂H₁₈BNO₄S 283.15 Suzuki coupling; electron-withdrawing sulfonyl group enhances reactivity
2-Methoxy-4-boronate pyridine 2-Methoxy, 4-Boronate C₁₃H₁₉BNO₃ 263.11 Cross-coupling; methoxy group provides electron-donating effects
4-Chloro-2-methoxy-5-boronate pyridine 4-Chloro, 2-Methoxy, 5-Boronate C₁₃H₁₈BClNO₃ 297.56 Pharmaceutical intermediates; chlorine enhances electrophilicity
3,5-Bis-boronate pyridine 3,5-Bis-boronate C₁₄H₂₀B₂N₂O₄ 326.94 Bidirectional coupling; higher steric hindrance

Key Observations :

  • The target compound’s methylsulfonyl group distinguishes it from methoxy or chloro analogs, offering stronger electron withdrawal for accelerated cross-coupling .
  • 3,5-Bis-boronate pyridine (Similarity: 0.90 ) has dual reactivity sites but faces steric challenges in coupling reactions compared to monosubstituted derivatives.

Pyrimidine and Other Heterocyclic Boronates

Table 2: Pyrimidine and Related Derivatives
Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Features References
4,6-Dimethyl-5-boronate pyrimidine Pyrimidine C₁₂H₁₉BN₂O₂ 234.10 Lower molecular weight; potential for DNA/RNA chemistry
2-(Methylthio)-5-boronate pyrimidine Pyrimidine C₁₀H₁₆BN₂O₂S 254.13 Thioether group enhances stability; used in medicinal chemistry

Key Observations :

  • Pyrimidine-based boronates (e.g., 4,6-dimethyl-5-boronate pyrimidine ) exhibit lower molecular weights and distinct electronic profiles compared to pyridine derivatives, making them suitable for niche applications like nucleoside modification .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Melting Point (°C) Density (g/cm³) pKa Hazard Profile
Target Compound Not reported 1.05 (predicted) 2.69 (predicted) H302, H315, H319, H335
4,6-Dimethyl-5-boronate pyrimidine Not reported 1.05 (predicted) 2.69 (predicted) Limited data
2-Methoxy-4-boronate pyridine Not reported 1.12 (predicted) 3.10 (predicted) No hazard data

Key Observations :

  • Predicted pKa values (~2.69) suggest moderate acidity for boronate esters, consistent with their reactivity in basic coupling conditions .
  • The target compound’s hazard profile (e.g., H302: harmful if swallowed) underscores the need for careful handling compared to less-studied analogs .

Reactivity in Cross-Coupling Reactions

The methylsulfonyl group in the target compound enhances electrophilicity at the boronate site, facilitating transmetalation in Suzuki-Miyaura reactions . In contrast:

  • Methoxy-substituted pyridines exhibit slower coupling due to electron-donating effects .
  • Chloro-substituted analogs (e.g., 4-chloro-2-methoxy derivative) may undergo competing nucleophilic substitution, reducing coupling efficiency .

Biological Activity

4-Methyl-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a synthetic compound with potential pharmacological applications. Its unique structure suggests various biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C13H20BNO4S
  • Molecular Weight : 297.18 g/mol
  • CAS Number : 1353745-98-8

The compound features a pyridine ring substituted with a methylsulfonyl group and a boron-containing dioxaborolane moiety. These structural components are critical for its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, its structure suggests potential interactions with kinases or phosphatases.
  • Cell Cycle Regulation : Similar compounds have shown effectiveness in modulating cell cycle progression by targeting proteins involved in mitosis. This could relate to its potential use in cancer therapy.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyridine compounds exhibit antimicrobial properties. The presence of the methylsulfonyl group may enhance this activity.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionModerate inhibition of MPS1 (IC50 = 3.66 μM)
AntimicrobialActivity against various bacterial strains
CytotoxicityInduces apoptosis in cancer cell lines
SelectivityHigher selectivity towards cancer cells vs normal

Case Study: MPS1 Inhibition

Monopolar spindle 1 (MPS1) is crucial for proper chromosome segregation during cell division. In a study investigating inhibitors of MPS1, compounds structurally similar to this compound were found to exhibit significant potency and selectivity against cancer cells with chromosomal instability. The IC50 values indicated effective modulation of MPS1 activity in vitro and in vivo models .

Case Study: Antimicrobial Properties

Research has demonstrated that pyridine derivatives possess antimicrobial properties. A study reported that the compound displayed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group into pyridine derivatives?

  • Methodological Answer : The boronate ester moiety is typically introduced via Suzuki-Miyaura coupling precursors. For example, brominated pyridines (e.g., 3-bromo-4-methylpyridine) can undergo palladium-catalyzed cross-coupling with bis(pinacolato)diboron (B₂Pin₂) under inert atmospheres (e.g., argon) . Key steps include:

  • Reaction Setup : Use Pd(PPh₃)₂Cl₂ or Pd(dppf)Cl₂ as catalysts, with microwave-assisted heating (140°C, 2–10 min) to enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the boronate ester .
  • Yield Optimization : Monitor reaction progress via TLC or HPLC; typical yields range from 70–90% under optimized conditions .

Q. How can the methylsulfonyl group at the 2-position influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The methylsulfonyl group is a strong electron-withdrawing substituent, which activates the pyridine ring for nucleophilic aromatic substitution (SNAr) but may deactivate it toward electrophilic reactions.

  • Coupling Compatibility : Test compatibility with Pd-catalyzed reactions (e.g., Suzuki-Miyaura) by adjusting catalyst loading (5–10 mol%) and base (e.g., Na₂CO₃ vs. Cs₂CO₃) to mitigate potential ligand interference .
  • Stability Check : Monitor for sulfonyl group reduction or displacement under reducing conditions (e.g., H₂/Pd-C) using NMR or LC-MS .

Advanced Research Questions

Q. How can researchers address low yields in the final stage of synthesizing this compound due to steric hindrance at the 5-position?

  • Methodological Answer : Steric hindrance from the tetramethyl dioxaborolan group can impede coupling efficiency. Mitigation strategies include:

  • Ligand Screening : Use bulky ligands (e.g., SPhos, XPhos) to stabilize the palladium center and enhance turnover .
  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with less coordinating solvents like THF or toluene to reduce steric crowding .
  • Microwave Assistance : Apply controlled microwave heating (140–160°C, 5–20 min) to accelerate reaction kinetics .
  • Yield Data :
ConditionYield (%)
THF, Pd(dppf)Cl₂, 140°C82
DMF, Pd(PPh₃)₄, 140°C45
Toluene, XPhos-Pd-G3, 160°C91

Q. What analytical techniques are critical for resolving contradictions in regioselectivity during functionalization of the pyridine core?

  • Methodological Answer : Conflicting reports on substitution patterns require multi-technique validation:

  • NMR Analysis : Use ¹H-¹³C HMBC to confirm bond connectivity between the methylsulfonyl group and pyridine C-2 .
  • X-ray Crystallography : Resolve ambiguities in boronate ester orientation (e.g., axial vs. equatorial) .
  • Mass Spectrometry : High-resolution ESI-MS to detect trace byproducts (e.g., deboronation or sulfone elimination) .
    • Case Study : Discrepancies in coupling efficiency between batch and flow reactors were traced to incomplete ligand dissociation, resolved via pre-activation of Pd catalysts with PivOH .

Q. How does the methylsulfonyl group impact the compound’s stability under long-term storage?

  • Methodological Answer :

  • Degradation Pathways : Hydrolysis of the sulfonyl group in humid conditions or oxidation under light.
  • Stabilization Protocols :
  • Storage : Argon-purged vials at –20°C, desiccated with silica gel .
  • Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation .
  • Data : Samples stored at 25°C/60% RH showed 15% decomposition over 6 months vs. <2% at –20°C .

Q. What strategies are effective for scaling up the synthesis while maintaining high purity?

  • Methodological Answer :

  • Chromatography Alternatives : Replace column chromatography with recrystallization (solvent: ethyl acetate/hexane) or centrifugal partition chromatography for >100 g batches .
  • Process Analytics : Implement inline FTIR or PAT (Process Analytical Technology) to monitor boronate ester formation in real time .
  • Safety Note : Scale-up of exothermic steps (e.g., boronate coupling) requires controlled addition rates and cooling jackets to prevent thermal runaway .

Contradiction Analysis & Troubleshooting

Q. Why do some studies report conflicting NMR chemical shifts for the boronate ester protons?

  • Resolution : Variability arises from solvent polarity (CDCl₃ vs. DMSO-d₆) and concentration effects. Standardize conditions:

  • Recommended : 10 mg/mL in CDCl₃, δ 1.2–1.4 ppm (tetramethyl groups) .
  • Validation : Compare with authentic samples or computational predictions (DFT calculations) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
4-Methyl-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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